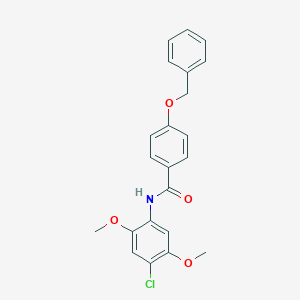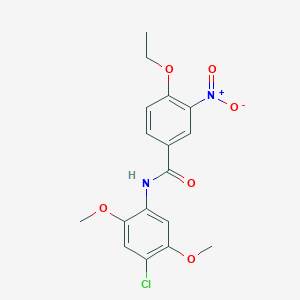![molecular formula C22H17BrN4O2S B317074 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA](/img/structure/B317074.png)
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a benzoxazole ring, and a nicotinamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoxazole: Shares the benzoxazole ring but differs in other substituents.
Nicotinamide derivatives: Compounds with similar nicotinamide moieties but different functional groups.
Uniqueness
The uniqueness of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H17BrN4O2S |
|---|---|
分子量 |
481.4 g/mol |
IUPAC名 |
5-bromo-N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17BrN4O2S/c1-12-7-18-19(8-13(12)2)29-21(26-18)14-3-5-17(6-4-14)25-22(30)27-20(28)15-9-16(23)11-24-10-15/h3-11H,1-2H3,(H2,25,27,28,30) |
InChIキー |
YBCYUKHBJKOGJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
正規SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B316992.png)
![3-(benzyloxy)-N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B316993.png)
![2-bromo-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B316995.png)
![2-(4-bromophenoxy)-N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B316997.png)


![N-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B317002.png)
![N-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N'-[3-chloro-4-(1-piperidinyl)phenyl]thiourea](/img/structure/B317003.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-[(2-chlorophenoxy)acetyl]thiourea](/img/structure/B317005.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317006.png)
![2-(2,4-dimethylphenoxy)-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]acetamide](/img/structure/B317007.png)
![N-(4-bromophenyl)-N'-[(3,4-dimethylphenoxy)acetyl]thiourea](/img/structure/B317009.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B317010.png)
![N-[(2-fluorophenyl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B317012.png)
